molecular formula C8H6BrFO B1314799 2-(2-Bromo-5-fluorophenyl)acetaldehyde CAS No. 905710-81-8

2-(2-Bromo-5-fluorophenyl)acetaldehyde

Cat. No.: B1314799
CAS No.: 905710-81-8
M. Wt: 217.03 g/mol
InChI Key: CSZAWKYBHOEQQD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)acetaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method includes the reaction of 2-bromo-5-fluorobenzyl alcohol with an oxidizing agent to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-5-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Formation of alcohols using reducing agents.

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar solvents.

Major Products:

    Oxidation: 2-(2-Bromo-5-fluorophenyl)acetic acid.

    Reduction: 2-(2-Bromo-5-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)acetaldehyde is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-fluorophenyl)acetaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    2-Bromo-5-fluorophenol: Another halogenated phenyl compound used in organic synthesis.

    2-Bromo-2′-fluoroacetophenone: A related compound with similar halogenation but different functional groups.

Uniqueness: 2-(2-Bromo-5-fluorophenyl)acetaldehyde is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with an aldehyde group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAWKYBHOEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292734
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905710-81-8
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905710-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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